2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide
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Description
The compound is a derivative of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of these types of compounds often involves a combination of heterocyclic systems . For example, a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole has been reported .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve the modification of certain functional groups . For instance, the cyano group of the nitro-triazole starting material can be modified within four steps to the tetrazol-1-ol and finally oxidized to the 1-hydroxy-triazole .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their exact structure and functional groups. They are often characterized using techniques such as multinuclear NMR and IR spectroscopy, differential thermal analysis (DTA), and elemental analysis .Scientific Research Applications
Antitumor Activity
Synthetic derivatives related to the compound have been evaluated for their antitumor activities. For example, benzothiazole derivatives bearing different heterocyclic ring systems have been synthesized and screened for potential antitumor activity against a variety of human tumor cell lines. Some of these derivatives exhibited considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Antimicrobial Activity
Compounds derived from the benzothiazole nucleus have been synthesized and shown to possess promising antimicrobial activities. These activities were observed against a range of gram-positive, gram-negative bacteria, and fungal strains. The use of ultrasound irradiation in the synthesis of these derivatives has been reported to enhance yields and reduce reaction times, contributing to more efficient production methods for potential antimicrobial agents (N. Rezki, 2016).
Insecticidal Assessment
Research into the insecticidal properties of heterocycles incorporating a thiadiazole moiety against agricultural pests like the cotton leafworm, Spodoptera littoralis, has been conducted. This illustrates the compound's potential use in developing safer, more effective pest control agents, which is crucial for improving crop protection and food security (A. Fadda et al., 2017).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-26-15-8-7-13(11-16(15)27-2)9-10-21-18(25)12-28-19-22-23-20-24(19)14-5-3-4-6-17(14)29-20/h3-8,11H,9-10,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIWZBLXGAMMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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